5-oxooxolane-3-sulfonyl fluoride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2648940-85-4 |
|---|---|
Molecular Formula |
C4H5FO4S |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
Synthesis of a C3 Substituted Precursor:
The synthesis of γ-butyrolactones with substituents at the C3 position has been achieved through various methods, including palladium-catalyzed carbonylation cascade reactions. researchgate.net It is conceivable that a precursor with a thiol, sulfonic acid, or sulfonyl chloride group at the C3 position could be synthesized. For instance, α,β-unsaturated lactones could undergo conjugate addition with a sulfur nucleophile.
Conversion to the Sulfonyl Fluoride:
Installation of the Sulfonyl Fluoride Moiety at Position 3
Direct Fluorosulfonylation Reactionsresearchgate.netnih.gov
Direct fluorosulfonylation represents a powerful approach for the synthesis of sulfonyl fluorides. These methods often involve the simultaneous introduction of a sulfur dioxide (SO₂) moiety and a fluorine atom to a suitable organic precursor.
SO₂ Insertion and Fluorination Techniquesresearchgate.netnih.govyoutube.com
One prominent strategy for direct fluorosulfonylation involves the insertion of sulfur dioxide into a carbon-metal or carbon-halogen bond, followed by fluorination. For instance, a palladium-catalyzed process enables the fluorosulfonylation of aryl thianthrenium salts. rsc.org This reaction utilizes sodium dithionite (B78146) (Na₂S₂O₄) as a convenient source of SO₂ and N-fluorobenzenesulfonimide (NFSI) as the fluorine source under mild reductive conditions. rsc.org This method has proven effective for the one-pot synthesis of various aryl sulfonyl fluorides directly from arenes, avoiding the need to isolate the intermediate aryl thianthrenium salts. rsc.org
Another approach involves the use of the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a solid SO₂ surrogate. nih.govorganic-chemistry.org This reagent, in combination with an electrophilic fluorine source like NFSI, allows for the fluorosulfonylation of aryl bromides. researchgate.net The reaction proceeds via an initial palladium-catalyzed sulfonylation to form a sulfinate intermediate, which is then fluorinated in situ. researchgate.netccspublishing.org.cn This one-pot procedure provides a practical route to aryl and heteroaryl sulfonyl fluorides. researchgate.netccspublishing.org.cn
Aryl diazonium salts can also be converted to aryl sulfonyl fluorides. organic-chemistry.org A copper-catalyzed reaction using DABSO and potassium bifluoride (KHF₂) has been developed for this transformation. organic-chemistry.org Additionally, a copper-free Sandmeyer-type fluorosulfonylation of aryldiazonium salts has been reported, using sodium metabisulfite (B1197395) (Na₂S₂O₅) as the SO₂ source and Selectfluor as the fluorine source. organic-chemistry.org
Radical Fluorosulfonylation Approachesnih.gov
Radical-based methods have emerged as a valuable tool for the synthesis of sulfonyl fluorides, particularly for accessing alkenyl and aliphatic derivatives. nih.govnih.gov These reactions often proceed under photoredox conditions, enabling the generation of a fluorosulfonyl radical (FSO₂•) which then reacts with unsaturated systems like alkenes and alkynes. nih.govresearchgate.net
One such method involves the visible-light-mediated radical 1-fluorosulfonyl-2-heteroarylation of alkenes, providing access to SO₂F-containing quinoxalin-2(1H)-ones. researchgate.net Another approach describes the radical hydro-fluorosulfonylation of unactivated alkenes and alkynes using 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) as a redox-active radical precursor. nih.gov This method is notable for its ability to synthesize aliphatic sulfonyl fluorides and for achieving high Z-selectivity in the hydro-fluorosulfonylation of alkynes. nih.gov
Furthermore, a radical fluorosulfonylation of alkenes coupled with an intramolecular arylation cascade has been developed to construct chromanes functionalized with sulfonyl fluoride groups. acs.org This process can proceed through both endo and exo cyclization pathways. acs.org
Halogen Exchange from Sulfonyl Chloridesresearchgate.netthieme-connect.com
The conversion of readily available sulfonyl chlorides (R-SO₂Cl) to sulfonyl fluorides (R-SO₂F) via halogen exchange is a classical and widely used synthetic strategy. acs.org This method is often straightforward and efficient, relying on the displacement of the chloride ion by a fluoride ion.
Fluoride Salt-Mediated Exchange (e.g., KF, NH₄F)organic-chemistry.orgresearchgate.netacs.org
A common and practical approach for the synthesis of sulfonyl fluorides is the direct halogen exchange of sulfonyl chlorides using simple fluoride salts. researchgate.netacs.org Potassium fluoride (KF) is a frequently employed reagent for this transformation. researchgate.netrsc.org The reaction can be carried out in a biphasic mixture of water and acetone, providing a simple and mild procedure with a broad substrate scope and high yields. researchgate.netacs.org The use of phase-transfer catalysts, such as 18-crown-6 (B118740) ether, can enhance the efficiency of the reaction in organic solvents like acetonitrile (B52724). rsc.org Potassium bifluoride (KHF₂) is another effective fluoride source for this conversion. rsc.orgnih.gov
The table below summarizes typical conditions for the fluoride salt-mediated exchange of sulfonyl chlorides.
| Fluoride Source | Catalyst/Solvent System | Temperature | Reference |
| KF | Water/Acetone | Room Temperature | researchgate.netacs.org |
| KF | 18-crown-6/Acetonitrile | Room Temperature | rsc.orgmdpi.com |
| KHF₂ | Acetonitrile | 60 °C | rsc.orgmdpi.com |
Mechanochemical Solvent-Free Protocolsthieme-connect.com
In recent years, mechanochemistry has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. kuleuven.be A solvent-free mechanochemical procedure has been developed for the synthesis of sulfur(VI) fluorides, including sulfonyl fluorides. kuleuven.beacs.org This method involves the reaction of sulfur(VI) 2-methylimidazoles with potassium bifluoride (KHF₂) as the fluorine source in the presence of acetic acid (AcOH) in a mixer mill. kuleuven.beacs.org This approach offers several advantages, including shorter reaction times and the avoidance of bulk solvents, making it an environmentally benign process. kuleuven.be The purification is often simplified to a simple silica (B1680970) plug filtration. kuleuven.be
Conversion from Sulfonic Acids and Their Derivativesccspublishing.org.cnacs.orgthieme-connect.comorganic-chemistry.org
Direct conversion of sulfonic acids and their salts into sulfonyl fluorides presents an attractive synthetic route due to the wide availability of these starting materials. nih.govrsc.org
Several methods have been developed for this transformation. One approach involves a one-pot, two-step protocol where the sulfonic acid is first converted to the corresponding sulfonyl chloride in situ, followed by a halogen exchange reaction. nih.govrsc.org Reagents like cyanuric chloride or trichloroacetonitrile (B146778) can be used for the initial chlorination. nih.govrsc.org For instance, a one-pot synthesis from sulfonates or sulfonic acids has been achieved using cyanuric chloride for chlorination and KHF₂ for the subsequent fluorination, often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC). rsc.orgnih.govmdpi.com
More direct, one-step deoxyfluorination strategies have also been explored. nih.gov One such method utilizes thionyl fluoride (SOF₂) for the conversion of sulfonic acid sodium salts to sulfonyl fluorides in high yields and short reaction times. researchgate.netnih.govrsc.org Another complementary approach employs the bench-stable solid reagent Xtalfluor-E® for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts under milder conditions. researchgate.netnih.govrsc.org
The table below provides an overview of reagents used for the conversion of sulfonic acids and their derivatives to sulfonyl fluorides.
| Starting Material | Reagent(s) | Key Features | Reference(s) |
| Sulfonic Acids/Sulfonates | Cyanuric Chloride, KHF₂, Catalyst | One-pot, two-step process | rsc.orgnih.govmdpi.com |
| Sulfonic Acid Sodium Salts | Thionyl Fluoride (SOF₂) | High yields, rapid reaction | researchgate.netnih.govrsc.org |
| Sulfonic Acids/Salts | Xtalfluor-E® | Milder conditions, broad scope | researchgate.netnih.govrsc.org |
Deoxyfluorination with Fluorinating Reagents (e.g., Thionyl Fluoride, Xtalfluor-E®)
The conversion of sulfonic acids and their salts into sulfonyl fluorides is a direct and valuable transformation in organic synthesis. Deoxyfluorination reagents provide a means to achieve this, replacing a hydroxyl group with fluorine. Thionyl fluoride (SOF₂) and solid, bench-stable reagents like Xtalfluor-E® are prominent in this class.
Thionyl Fluoride (SOF₂): Thionyl fluoride has proven to be a highly effective reagent for the deoxyfluorination of both aliphatic and aromatic sulfonic acid salts. nih.govrsc.org The process typically involves activating the sulfonic acid, often as its sodium salt, with SOF₂. For instance, studies have shown that using thionyl fluoride with sulfonic acid sodium salts can result in high yields of the corresponding sulfonyl fluoride, often between 90-99%, within a short reaction time of about one hour. nih.govrsc.orgrsc.orgresearchgate.net The reaction mechanism is believed to proceed through a DMF-activated intermediate, particularly when DMF is used as the solvent at elevated temperatures (e.g., 130 °C). nih.govresearchgate.net While this method is powerful, the gaseous nature of thionyl fluoride requires specific handling procedures, though it can be generated in situ from readily available reagents. nih.govrsc.org
Xtalfluor-E®: As an alternative to gaseous reagents, Xtalfluor-E®, a crystalline and stable solid, offers a milder and more easily handled option for deoxyfluorination. nih.govrsc.org This reagent can convert both sulfonic acids and their salts into sulfonyl fluorides with good to excellent yields (41–94%). nih.govrsc.orgresearchgate.net The reactions mediated by Xtalfluor-E® often proceed under milder conditions and in shorter timeframes compared to other methods. nih.gov It has been successfully applied to a diverse range of aromatic sulfonic acids, including both electron-rich and electron-poor systems. nih.govrsc.org Like other aminodifluorosulfinium salts, Xtalfluor-E® activates the carbon-oxygen bond, facilitating nucleophilic attack by a fluoride ion, which may be added or generated in the reaction. sigmaaldrich.comsci-hub.se
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aromatic/Aliphatic Sulfonic Acid Sodium Salts | Thionyl Fluoride (SOF₂) | DMF, 130 °C, 1 h | 90–99% | nih.govrsc.orgrsc.org |
| Aryl/Alkyl Sulfonic Acids and Salts | Xtalfluor-E® | Milder conditions, expedited timeframe | 41–94% | nih.govresearchgate.net |
From Sulfonamides
The conversion of sulfonamides to sulfonyl fluorides presents a valuable synthetic route, especially for late-stage functionalization of complex molecules, given the prevalence of the sulfonamide motif in pharmaceuticals and agrochemicals. d-nb.infotheballlab.com A notable method involves the activation of the sulfonamide with a pyrylium (B1242799) salt, such as Pyry-BF₄, in the presence of a chloride source like magnesium chloride (MgCl₂) to form an intermediate sulfonyl chloride. d-nb.inforesearchgate.netmdpi.com This intermediate is then converted in situ to the more stable sulfonyl fluoride by adding a fluoride source, typically potassium fluoride (KF). d-nb.inforesearchgate.net
This one-pot procedure is characterized by its mild conditions and high chemoselectivity. researchgate.net The reaction generally proceeds at moderate temperatures (e.g., 60 °C) in a solvent like acetonitrile. d-nb.inforesearchgate.net The method demonstrates broad functional group tolerance, successfully converting sulfonamides with various substituents, including halogens, nitro groups, esters, and even free hydroxyl groups, into their corresponding sulfonyl fluorides in good to excellent yields. d-nb.info For example, drugs containing a primary sulfonamide, such as celecoxib (B62257) and a glibenclamide precursor, have been efficiently transformed into their sulfonyl fluoride analogues. d-nb.info
| Starting Material Type | Reagents | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Aryl and Alkyl Sulfonamides | 1) Pyry-BF₄, MgCl₂ 2) KF | MeCN, 60 °C, 2 h | 69-90% | d-nb.inforesearchgate.net |
| Celecoxib (drug) | 1) Pyry-BF₄, MgCl₂ 2) KF | MeCN, 60 °C, 2 h | 90% | d-nb.info |
| (±)-Sulpiride (drug) | 1) Pyry-BF₄, MgCl₂ 2) KF | MeCN, 60 °C, 2 h | 69% | d-nb.info |
Catalytic Methodologies for Sulfonyl Fluoride Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic methods for preparing sulfonyl fluorides, offering milder conditions, improved efficiency, and broader substrate scope compared to traditional stoichiometric approaches. nih.govnih.gov These strategies encompass photoredox, electrocatalysis, transition-metal catalysis, and organocatalysis.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides under mild conditions. nih.govnih.gov These methods often involve the generation of radical intermediates that can be trapped with a sulfur dioxide source and a fluorine source.
One strategy involves a three-component assembly where an aryl radical precursor, such as a diaryliodonium salt or an aryl diazonium salt, is reduced by an excited photocatalyst. nih.govrsc.org The resulting aryl radical is trapped by a sulfur dioxide surrogate, like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a sulfonyl radical, which is then fluorinated. rsc.org Metal-free organic photocatalysts can be employed, making it a sustainable approach. nih.govrsc.org
Another photoredox approach enables the synthesis of alkyl sulfonyl fluorides from readily available starting materials like alkyl bromides, alcohols, or organoboron compounds. organic-chemistry.orgacs.orgnih.gov For instance, alkyl bromides can undergo halogen atom transfer (XAT) initiated by a photocatalyst, followed by SO₂ capture and fluorination. organic-chemistry.orgacs.org Similarly, unactivated olefins can undergo a three-component aminofluorosulfonylation, merging photoredox catalysis with radical relay processes to afford aliphatic sulfonyl fluorides with embedded heterocyclic cores. nih.gov These methods are noted for their good functional group tolerance and applicability to complex molecule synthesis. nih.govnih.gov
| Starting Material | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Diaryliodonium Salts | Organophotocatalyst, DABSO, KHF₂ | Metal-free, radical SO₂ insertion | rsc.org |
| Alkyl Bromides/Alcohols | Photocatalyst, SO₂ source, Fluorine source | Mild conditions, scalable via flow chemistry | organic-chemistry.orgacs.org |
| Unactivated Olefins | Ir-photocatalyst, Amine, NFSI, SO₂ source | Three-component aminofluorosulfonylation | nih.gov |
| Alkyl Organoboron Salts | Photocatalyst, DABSO, Selectfluor | Uses common medicinal chemistry building blocks | nih.gov |
Electrocatalysis
Electrochemical synthesis offers a green and efficient alternative for constructing sulfonyl fluorides, avoiding the need for external chemical oxidants. acs.orgnih.govnih.gov A prominent electrocatalytic method involves the oxidative coupling of thiols or disulfides with a simple fluoride source like potassium fluoride (KF). acs.orgnih.govnih.gov
In this process, conducted in an electrochemical cell often with inexpensive graphite (B72142) and stainless steel electrodes, the thiol is anodically oxidized. nih.govtue.nl Kinetic studies suggest the initial rapid conversion of the thiol to a disulfide intermediate. nih.gov This disulfide is then further oxidized through a series of steps, likely involving sulfenyl and sulfinyl fluoride intermediates, to ultimately yield the sulfonyl fluoride product. acs.orgnih.gov The reaction is performed under mild conditions and demonstrates a broad substrate scope, accommodating alkyl, aryl, and heteroaryl thiols, and even amino acids like cysteine. acs.orgnih.gov The methodology can be adapted to flow chemistry, accelerating the synthesis and allowing for safe handling of volatile products. tue.nl Another approach utilizes the electrochemical fluorosulfonylation of aryl and alkyl thianthrenium salts, which can be generated directly from C-H activation of arenes. organic-chemistry.org
| Starting Material | Fluoride Source | Key Features | Reference |
|---|---|---|---|
| Thiols or Disulfides | Potassium Fluoride (KF) | Oxidant-free, mild conditions, broad scope | nih.govnih.gov |
| Aryl/Alkyl Thianthrenium Salts | Not specified | Metal-catalyst-free, enables C-H functionalization | organic-chemistry.org |
| Aryl/Alkyl Sulfinic Salts | Et₃N-3HF | External oxidant-free, uses air-stable sulfur source | researchgate.net |
Transition-Metal Catalysis (e.g., Palladium, Copper, Bismuth)
Transition metals are widely used to catalyze the formation of sulfonyl fluorides from a variety of precursors, offering high efficiency and functional group tolerance.
Palladium (Pd): Palladium catalysis is effective for the synthesis of aryl sulfonyl fluorides from aryl halides (bromides and iodides) or aryl thianthrenium salts. mdpi.comrsc.orgresearchgate.netrsc.org A common one-pot, two-step procedure involves the initial Pd-catalyzed coupling of an aryl bromide with a sulfur dioxide surrogate like DABSO to form a sulfinate intermediate. mdpi.comresearchgate.netrsc.org This intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the final sulfonyl fluoride. researchgate.netrsc.org This method is valued for its practicality and has been successfully applied to the synthesis of sulfonyl fluorides from active pharmaceutical ingredients. researchgate.netrsc.org
Copper (Cu): Copper-catalyzed reactions provide mild and practical routes to arenesulfonyl fluorides. One notable example is the fluorosulfonylation of arenediazonium salts, which can be readily prepared from a wide range of anilines. nih.govacs.org Using a copper catalyst (e.g., CuCl₂), an SO₂ source (DABSO), and a fluorine source (KHF₂), this method proceeds under mild, oxidant-free conditions. acs.org Copper catalysis has also been employed for the intramolecular aminofluorosulfonylation of hydrocarbons, where a radical relay strategy initiated by a copper catalyst leads to the formation of alkanesulfonyl fluorides bearing a proximal amino group. acs.org
Bismuth (Bi): Organobismuth(III) complexes have emerged as competent catalysts for the synthesis of aryl sulfonyl fluorides from (hetero)aryl boronic acids. mpg.deorganic-chemistry.orgacs.orgresearchgate.net The proposed catalytic cycle operates without a change in the bismuth oxidation state (Bi(III)). mpg.deacs.org The key steps involve transmetalation from the boronic acid to the bismuth catalyst, followed by the insertion of sulfur dioxide into the Bi-C bond to form a bismuth sulfinate intermediate. organic-chemistry.orgacs.orgresearchgate.net This intermediate is then oxidized by a reagent like Selectfluor to generate the aryl sulfonyl fluoride and regenerate the catalyst. organic-chemistry.org The method is distinguished by its excellent yields and tolerance for a wide array of functional groups and heteroaryl substrates. mpg.deacs.org
| Metal Catalyst | Starting Material | Key Reagents | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Aryl Bromides/Iodides | DABSO, NFSI | One-pot, two-step synthesis via sulfinate intermediate | mdpi.comresearchgate.netrsc.org |
| Copper | Arenediazonium Salts | DABSO, KHF₂ | Mild, oxidant-free Sandmeyer-type reaction | acs.org |
| Bismuth | Aryl Boronic Acids | SO₂, Selectfluor | Redox-neutral cycle, mimics organometallic steps | mpg.deorganic-chemistry.orgacs.org |
Organocatalysis
Organocatalysis provides a metal-free platform for the synthesis of sulfonyl fluorides, leveraging small organic molecules to promote the desired transformations. researchgate.net These methods often intersect with photoredox catalysis but can also operate independently.
A prominent example is the photo-organocatalytic synthesis of β-keto sulfonyl fluorides. thieme-connect.dethieme-connect.com In this approach, a ketone-derived vinyl acetate (B1210297) undergoes radical fluorosulfonylation using an organic photocatalyst (like oxygen-doped anthanthrene) and a fluorosulfonyl radical source (like 1-fluorosulfonyl benzoimidazolium). thieme-connect.de The reaction proceeds under metal-free conditions to afford a range of aryl, alkyl, and cyclic β-keto sulfonyl fluorides in moderate to high yields. thieme-connect.de
Another strategy involves a copper-free Sandmeyer-type fluorosulfonylation of aryldiazonium salts. sci-hub.se This reaction uses Na₂S₂O₅ as the sulfur dioxide source and Selectfluor as the fluorine source, transforming aryldiazonium salts into sulfonyl fluorides without the need for a transition metal catalyst. sci-hub.se The practicality of this method is highlighted by its broad functional group tolerance and its applicability to the direct, one-pot synthesis of sulfonyl fluorides from aromatic amines via in situ diazotization. sci-hub.se Additionally, Brønsted acids have been used to catalyze the Friedel-Crafts-type installation of vinyl sulfonyl fluorides into indoles, demonstrating a non-photochemical organocatalytic route. researchgate.net
| Catalysis Type | Starting Material | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Photo-organocatalysis | Vinyl Acetates | Oxygen-doped anthanthrene (B94379) (ODA), FABI | β-Keto Sulfonyl Fluorides | thieme-connect.dethieme-connect.com |
| Sandmeyer-type (metal-free) | Aryldiazonium Salts | Na₂S₂O₅, Selectfluor | Aryl Sulfonyl Fluorides | sci-hub.se |
| Brønsted Acid Catalysis | Indoles, Vinyl Sulfonyl Fluoride | Brønsted Acid | Indole-substituted Sulfonyl Fluorides | researchgate.net |
Chemo- and Regioselective Considerations in Bifunctional Synthesis
The synthesis of a molecule such as 5-oxooxolane-3-sulfonyl fluoride, which contains two distinct reactive functional groups—a γ-butyrolactone and a sulfonyl fluoride—presents significant challenges in terms of chemoselectivity and regioselectivity. The γ-butyrolactone ring is a prevalent motif in numerous biologically active natural products and pharmaceuticals, while the sulfonyl fluoride group has gained prominence in chemical biology and drug discovery as a covalent modifier of proteins. mdpi.comnih.govnih.gov The successful synthesis of this compound hinges on the strategic introduction and manipulation of these functional groups, avoiding unwanted side reactions.
A key challenge lies in the potential for cross-reactivity. For instance, reagents used to introduce the sulfonyl fluoride moiety or its precursors must not react with the lactone ring, and vice versa. A plausible synthetic strategy would involve the formation of the γ-butyrolactone core first, followed by the introduction of the sulfonyl fluoride group at the C-3 position.
One potential route to a substituted γ-butyrolactone core involves the chemoselective condensation of enolates with appropriate electrophiles. For example, the SN2' condensation of primary enolates of alkyl methyl ketones with dimethyl bromomethylfumarate has been shown to produce cis-3,5-disubstituted γ-butyrolactones with good yields and high diastereoselectivity following a reduction and in situ lactonization sequence. nih.gov While this specific example leads to a different substitution pattern, the principle of controlling reactivity at the C-3 position is relevant.
Another approach could involve the asymmetric reduction of a suitable precursor to establish the stereochemistry of the γ-butyrolactone. nih.gov The choice of catalyst and reaction conditions would be critical to ensure that other functional groups, or precursors to the sulfonyl fluoride, are not affected.
The introduction of the sulfonyl group at the C-3 position would likely proceed through the formation of a sulfonic acid or sulfonyl chloride intermediate, followed by fluorination. The regioselectivity of this step is paramount. Starting with a precursor that already contains a handle for sulfonation at the desired position, such as a bromine or an amino group, could be a viable strategy.
The following table outlines potential chemo- and regioselective considerations in the synthesis of this compound:
Interactive Table 1: Chemo- and Regioselective Considerations| Synthetic Step | Potential Challenge | Proposed Solution | Relevant Research Findings |
|---|---|---|---|
| γ-Butyrolactone Ring Formation | Uncontrolled cyclization or side reactions. | Use of mild reaction conditions and protecting groups for sensitive functionalities. | The use of NaBH4 for diastereoselective reduction followed by in situ lactonization has been successful in related systems. nih.gov |
| Introduction of Sulfonyl Group Precursor at C-3 | Lack of regioselectivity, leading to substitution at other positions. | Directed functionalization using a pre-installed directing group or a highly regioselective reaction. | Not directly available for this specific compound, but general principles of directed synthesis would apply. |
Scalability and Green Chemistry Aspects of Synthetic Routes
The scalability and environmental impact of a synthetic route are critical considerations, particularly for compounds with potential industrial or pharmaceutical applications. Traditional methods for the synthesis of sulfonyl fluorides often rely on harsh reagents and conditions, such as the use of highly toxic SO2F2 gas or corrosive KHF2. osaka-u.ac.jpeurekalert.orgasiaresearchnews.com However, recent advancements in green chemistry offer more sustainable alternatives.
Several research groups have developed safer and more cost-effective methods for synthesizing sulfonyl fluorides from readily available starting materials like thiols and disulfides. osaka-u.ac.jpeurekalert.orgasiaresearchnews.comsciencedaily.com One such method utilizes the easily handled and highly reactive SHC5® in combination with potassium fluoride (KF), a green process that yields only non-toxic sodium and potassium salts as byproducts. osaka-u.ac.jpeurekalert.orgasiaresearchnews.com This approach has been shown to be applicable to a broad range of substrates, including those with aromatic, aliphatic, and heterocyclic groups, suggesting its potential applicability to the synthesis of this compound. osaka-u.ac.jpeurekalert.orgasiaresearchnews.com
Another green and efficient protocol involves the use of potassium fluoride as the sole fluorine source with NaOCl·5H2O as a green oxidant for the synthesis of sulfonyl fluorides from disulfides or thiols. acs.org This method has been demonstrated on a gram scale, indicating its potential for scalability. acs.org
Electrochemical methods also present a promising green alternative. An electrochemical oxidative coupling of thiols and potassium fluoride has been developed, which can be carried out at room temperature and atmospheric pressure. nih.govtue.nl This method significantly reduces reaction times compared to batch processes and can be readily telescoped into subsequent reactions. tue.nl
For the γ-butyrolactone component, renewable synthesis routes are being explored. For instance, γ-butyrolactone (GBL) can be synthesized via the catalytic hydrogenation of 2-furanone, which in turn can be derived from biomass. rsc.org The use of a recyclable palladium catalyst supported on humin-derived activated carbon (Pd/HAC) enhances the green credentials of this process. rsc.org
The following table summarizes some of the green and scalable approaches relevant to the synthesis of this compound:
Interactive Table 2: Green and Scalable Synthetic Approaches| Synthetic Transformation | Green/Scalable Method | Key Advantages | Reported Yields/Conditions |
|---|---|---|---|
| Sulfonyl Fluoride Synthesis from Thiols/Disulfides | Use of SHC5® and KF | Safe, low-cost, minimal non-toxic byproducts. | High efficiency for a broad scope of substrates. osaka-u.ac.jpeurekalert.orgasiaresearchnews.com |
| Sulfonyl Fluoride Synthesis from Thiols/Disulfides | Electrochemical oxidative coupling with KF | Room temperature, atmospheric pressure, short reaction times. | Up to 92% yield in 5 minutes residence time in a flow reactor. tue.nl |
| Sulfonyl Fluoride Synthesis from Disulfides | Use of KF and NaOCl·5H2O | Green oxidant, scalable. | Demonstrated on a gram-scale. acs.org |
Chemical Reactivity and Reaction Mechanisms of 5 Oxooxolane 3 Sulfonyl Fluoride
Reactivity of the Sulfonyl Fluoride (B91410) Moiety
The primary reaction pathway for the sulfonyl fluoride group is nucleophilic substitution at the sulfur center, where the fluoride ion acts as a leaving group.
Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a powerful click chemistry reaction, valued for its efficiency, reliability, and broad applicability. nih.govsigmaaldrich.com This reaction involves the exchange of the fluoride on a sulfur(VI) center with an incoming nucleophile, forming robust S-O, S-N, or S-C bonds. nih.gov The process is typically metal-free and can be accelerated by various catalysts, making it suitable for diverse applications from materials science to chemical biology. nih.gov
Sulfonyl fluorides react with oxygen-based nucleophiles like alcohols and phenols to form sulfonate esters. These reactions often require activation to proceed efficiently. While phenols can react under basic conditions, SuFEx reactions with alcohols are more challenging. nih.gov The use of silyl (B83357) ethers (R-O-SiMe₃) in place of alcohols is a common strategy, as the formation of highly stable silicon-fluoride bonds provides a thermodynamic driving force. asu.edu Catalysts such as organic bases (e.g., DBU, TEA), phosphazenes, N-heterocyclic carbenes (NHCs), or bifluoride salts ([FHF]⁻) are frequently employed to facilitate the transformation. nih.govacs.org For instance, accelerated SuFEx conditions using a silicon source like HMDS and a catalyst can lead to the rapid formation of sulfonates from aryl alcohols at room temperature. nih.gov
Table 1: SuFEx Reactions with Oxygen-Based Nucleophiles
| Nucleophile Type | Common Reagent Form | Catalyst/Activator Examples | Product |
|---|---|---|---|
| Phenols | Ar-OH, Ar-O-SiMe₃ | Cs₂CO₃, DBU, TEA, HMDS | Aryl Sulfonate Ester |
Nitrogen nucleophiles, particularly primary and secondary amines, readily participate in SuFEx reactions to yield stable sulfonamides. nih.govnih.gov These reactions are often catalyzed by bases which enhance the nucleophilicity of the amine. acs.org In some cases, a stoichiometric amount of a Lewis acid in combination with an amine mediator can be used to activate the sulfonyl fluoride group. nih.gov The resulting S-N bond is exceptionally stable. Sulfonyl fluorides are known to react with various nucleophilic amino acid residues in proteins, including the side chains of lysine (B10760008), histidine, and arginine, making them valuable tools in chemical biology. enamine.netnih.gov
Table 2: SuFEx Reactions with Nitrogen-Based Nucleophiles
| Nucleophile Type | Catalyst/Activator Examples | Product |
|---|---|---|
| Primary Amines | Organic bases (DBU, TEA), Lewis acids (e.g., Ca(NTf₂)₂) + DABCO | N-substituted Sulfonamide |
| Secondary Amines | Organic bases, SO₂F₂ (for sulfamoyl fluoride synthesis) | N,N-disubstituted Sulfonamide |
| Lysine Side Chain | Proximity/microenvironment activation | Protein-sulfonamide conjugate |
While less common than reactions with O- or N-nucleophiles, SuFEx chemistry can also form S-C bonds. nih.gov This can be achieved through the reaction of sulfonyl fluorides with organometallic reagents. nih.gov Another strategy involves using sulfonyl fluorides that contain a Michael acceptor, such as ethenesulfonyl fluoride (ESF). Nucleophiles can add to the carbon-carbon double bond without affecting the sulfonyl fluoride group, which remains available for subsequent SuFEx reactions. nih.govnih.gov Furthermore, carbanions stabilized by sulfonyl groups can act as nucleophiles, although the presence of the highly electronegative fluorine can diminish their nucleophilicity. acs.org For example, the carbanion derived from methanedisulfonyl fluoride can react with aldehydes in a process analogous to the Horner-Wadsworth-Emmons olefination. nih.gov
The reactivity of the sulfonyl fluoride moiety is not solely dependent on the inherent properties of the molecule but is also significantly influenced by its immediate chemical environment. rsc.org This is particularly evident in biological systems. Within the binding pocket of a protein, the reactivity of a sulfonyl fluoride probe can be dramatically enhanced. rsc.org The presence of nearby basic amino acid residues, such as lysine or histidine, can act as local catalysts, deprotonating a nucleophilic residue (like tyrosine or serine) and increasing its potency for attacking the sulfur center. nih.gov This "proximity-enabled" reactivity allows for the context-specific labeling of proteins, a powerful tool in chemical biology and drug discovery. nih.govrsc.org
Although the dominant reaction pathway for sulfonyl fluorides is substitution at the sulfur atom (SuFEx), alternative mechanisms can occur under specific structural and conditional contexts. springernature.com A notable example is the defluorosulfonylation reaction observed with 3-aryloxetane sulfonyl fluorides. springernature.comdp.tech
Instead of the expected nucleophilic attack at the sulfur center to form a sulfonamide, these compounds, upon gentle heating, undergo a reaction that is first-order in the oxetane (B1205548) sulfonyl fluoride and zero-order in the nucleophile. springernature.com This suggests an Sₙ1-type mechanism where the molecule expels sulfur dioxide (SO₂) and a fluoride ion (F⁻) to generate a strained oxetane carbocation intermediate. This reactive intermediate is then rapidly trapped by a nucleophile, such as an amine, to yield an aminooxetane product. springernature.comdp.tech This pathway can be favored over SuFEx, especially when the sulfur atom is sterically hindered. springernature.com Interestingly, the reaction pathway can sometimes be selected by the choice of nucleophile and base; for instance, phenols can favor the SuFEx reaction while amines under different conditions promote defluorosulfonylation within the same molecule. springernature.com
Non-SuFEx Reaction Pathways (e.g., Defluorosulfonylation)
Comparison with Oxetane Sulfonyl Fluorides and Ring Strain Effects
A compelling comparison can be drawn between the five-membered ring system of 5-oxooxolane-3-sulfonyl fluoride and the highly strained four-membered rings of oxetane sulfonyl fluorides (OSFs). nih.gov OSFs exhibit unusual reactivity driven by the significant ring strain inherent in the oxetane structure. nih.govchemrxiv.org Under mild thermal conditions, OSFs undergo a unique defluorosulfonylation (deFS) reaction, where the molecule extrudes sulfur dioxide and a fluoride ion to generate a stable oxetane carbocation. researchgate.netspringernature.com This process is highly favorable as it relieves the substantial strain of the four-membered ring.
In contrast, the this compound features a five-membered γ-lactone fused with a γ-sultone-like structure. This five-membered ring system possesses considerably less ring strain than an oxetane. Consequently, the driving force for a deFS-type reaction is significantly diminished. While the compound is a bifunctional molecule, its sulfonyl fluoride moiety is expected to engage primarily in standard SuFEx-type reactions rather than undergoing facile ring fragmentation. The inherent stability of the five-membered ring means that reactions will likely be directed at the sulfur-fluoride bond or the lactone functionality, depending on the conditions employed. sigmaaldrich.commdpi.com
Carbocation Intermediate Formation
The formation of a carbocation intermediate is the hallmark of the deFS reaction observed in strained systems like OSFs. nih.govspringernature.com Kinetic studies have shown that this process is typically first-order, supporting a mechanism involving the unimolecular formation of a carbocation upon the loss of SO₂ and F⁻. springernature.com This carbocation is then readily trapped by various nucleophiles. nih.gov
For this compound, the generation of a carbocation at the C3 position via a similar deFS pathway is considered unlikely under standard conditions due to the lower ring strain. The stability of the resulting secondary carbocation would be a factor, but the energetic barrier to fragmenting the five-membered ring is substantially higher than for an oxetane. Therefore, instead of forming a carbocation through ring cleavage, the reactivity at the sulfonyl fluoride center is predicted to proceed through a bimolecular nucleophilic substitution at the sulfur atom, which is characteristic of SuFEx chemistry. ccspublishing.org.cnbohrium.com
Reactivity of the γ-Lactone Moiety
The γ-lactone ring is a prevalent structural motif in natural products and serves as a versatile synthetic intermediate. acs.orgacs.org This part of the this compound molecule presents its own set of potential reactions, which may compete with or be used in tandem with the reactivity of the sulfonyl fluoride.
Ring-Opening Reactions (e.g., Nucleophilic, Hydrolytic)
The γ-lactone is an ester and is susceptible to nucleophilic attack, leading to ring-opening. This is a fundamental reaction of lactones. jetir.org Strong nucleophiles, such as Grignard reagents, organolithium compounds, or metal hydrides, can attack the electrophilic carbonyl carbon. Similarly, hydrolysis under acidic or basic conditions will cleave the ester bond to yield the corresponding γ-hydroxy carboxylic acid. The regioselectivity of this attack is highly predictable, targeting the less substituted carbon of the epoxide in nucleophilic additions. jetir.org
| Reaction Type | Reagents/Conditions | Product |
| Basic Hydrolysis | NaOH, H₂O | Sodium 4-hydroxy-3-(fluorosulfonyl)butanoate |
| Acidic Hydrolysis | H₃O⁺, heat | 4-hydroxy-3-(fluorosulfonyl)butanoic acid |
| Aminolysis | R-NH₂ | 4-hydroxy-3-(fluorosulfonyl)-N-alkylbutanamide |
| Reductive Opening | LiAlH₄ | 1,3,4-butanetriol derivative (lactone and sulfonyl fluoride reduction) |
This table presents hypothetical ring-opening reactions based on the general reactivity of γ-lactones.
Functionalization at the α-Carbon Position (e.g., Alkylation, Acylation)
The carbon atom alpha to the lactone carbonyl (C2 position) is acidic and can be deprotonated by a suitable strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of new functional groups. acs.orgacs.org This strategy enables the synthesis of a diverse library of substituted γ-lactones.
| Functionalization | Reagents | Intermediate | Product |
| Alkylation | 1. LDA, THF, -78°C; 2. R-X (e.g., CH₃I) | Lactone enolate | 2-alkyl-5-oxooxolane-3-sulfonyl fluoride |
| Acylation | 1. LDA, THF, -78°C; 2. R-COCl | Lactone enolate | 2-acyl-5-oxooxolane-3-sulfonyl fluoride |
| Aldol Addition | 1. LDA, THF, -78°C; 2. R-CHO | Lactone enolate | 2-(1-hydroxyalkyl)-5-oxooxolane-3-sulfonyl fluoride |
This table outlines potential α-functionalization reactions, a common strategy for modifying lactone structures.
Carbonyl Reactivity (e.g., Reduction, Wittig-type Reactions)
The carbonyl group of the lactone itself can undergo reactions typical of ketones and esters. libretexts.org For instance, it can be reduced to a hydroxyl group using reducing agents. A complete reduction of the lactone to a diol can be achieved with powerful reagents like lithium aluminum hydride. Furthermore, Wittig-type reactions, which transform carbonyls into alkenes, could potentially be applied, although reactions with esters are often more complex than with aldehydes or ketones. acs.orgacs.org
Interplay and Chemoselectivity Between the Sulfonyl Fluoride and Lactone Functional Groups
The presence of two distinct reactive sites in this compound—the electrophilic sulfur of the sulfonyl fluoride and the electrophilic carbonyl carbon of the lactone—raises important questions of chemoselectivity. The outcome of a reaction with a nucleophile will depend on the nature of the nucleophile, the reaction conditions, and the relative reactivity of the two functional groups.
Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the hard carbonyl carbon would be expected to react preferentially with hard nucleophiles (e.g., organolithium reagents, Grignard reagents), potentially leading to carbonyl addition or ring-opening. The sulfur atom of the sulfonyl fluoride is a harder center than the carbonyl carbon and reacts readily with hard nucleophiles like amines and alkoxides under SuFEx conditions. researchgate.netbohrium.com
Reaction Conditions: The reactivity can be directed by the choice of reagents and conditions. For example, using a base like cesium carbonate or an organocatalyst in the presence of a phenol (B47542) would favor a SuFEx reaction to form a sulfonate ester, leaving the lactone ring intact. bohrium.com Conversely, using a strong, non-basic nucleophile in an aprotic solvent might favor attack at the carbonyl carbon.
Ultimately, the interplay between the two groups allows for a range of selective transformations, making this compound a potentially valuable and versatile building block in organic synthesis.
Selective Activation and Transformation of Individual Moieties
No specific studies on the selective activation and transformation of the lactone or sulfonyl fluoride moieties in this compound have been reported. In principle, the lactone could be susceptible to nucleophilic attack, leading to ring-opening. The sulfonyl fluoride group is generally stable but can be activated to react with nucleophiles under specific conditions, a hallmark of SuFEx chemistry. sigmaaldrich.com The relative reactivity of these two functional groups would likely depend on the reaction conditions and the nature of the nucleophile.
Stereochemical Outcomes in Transformations
There is no available data on the stereochemical outcomes of reactions involving this compound. The carbon at the 3-position is a stereocenter, and its configuration would be expected to influence the stereochemical course of reactions at this position or on the adjacent sulfonyl fluoride group. However, without experimental evidence, it is not possible to detail specific stereochemical pathways.
Mechanistic Elucidation Studies
Reaction Kinetics and Order Determination
No kinetic studies have been published for reactions involving this compound. Such studies would be necessary to determine the rate laws and reaction orders with respect to various reactants, providing insight into the reaction mechanism.
Identification of Reaction Intermediates (e.g., by Mass Spectrometry)
The identification of reaction intermediates is crucial for understanding reaction mechanisms. While mass spectrometry is a powerful tool for this purpose, no such studies have been reported for this compound.
Probing Transition States and Reaction Pathways
There are no computational or experimental studies available that probe the transition states and reaction pathways for transformations of this compound. Such investigations would be essential for a detailed understanding of its chemical behavior.
Spectroscopic Analysis and Advanced Structural Characterization
Infrared (IR) Spectroscopy for Functional Group Identification
No data available.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Intermediate Identification
No data available.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
No data available.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Compounds
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration and solution-state conformation of chiral molecules.
Electronic Circular Dichroism (ECD) Analysis
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. For 5-oxooxolane-3-sulfonyl fluoride (B91410), the key chromophores expected to contribute to the ECD spectrum are the carbonyl group (C=O) of the lactone and the sulfonyl fluoride group (-SO₂F).
Carbonyl n→π Transition:* The γ-lactone moiety possesses a carbonyl group whose n→π* electronic transition is inherently sensitive to its chiral environment. This transition is typically weak in absorption but can show a distinct Cotton effect in the ECD spectrum, making it a valuable probe for stereochemical assignment.
Sulfonyl Fluoride Transitions: The -SO₂F group also contains electronic transitions that can be ECD active. The precise energy and sign of the Cotton effects associated with these transitions depend on their electronic coupling with the lactone chromophore.
Vibrational Circular Dichroism (VCD) Analysis
VCD spectroscopy, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. VCD is particularly sensitive to the stereochemistry of saturated, flexible parts of a molecule, making it highly suitable for analyzing the puckered γ-butyrolactone ring of 5-oxooxolane-3-sulfonyl fluoride.
C=O Stretching Mode: The carbonyl stretching vibration (νC=O), typically found in the 1750-1800 cm⁻¹ region for γ-lactones, is one of the most intense and informative bands in both the IR and VCD spectra. The sign and intensity of the VCD signal for this mode are highly diagnostic of the lactone ring's conformation and the absolute configuration at the adjacent chiral center.
S=O Stretching Modes: The sulfonyl fluoride group gives rise to characteristic symmetric and asymmetric stretching vibrations (νS=O), usually located in the 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹ regions, respectively. These vibrational modes are also expected to be strong in the VCD spectrum, providing another reliable probe for stereochemical analysis.
C-H and C-O Stretching Modes: Other vibrations, such as C-H and C-O stretching modes, contribute to a complex and unique VCD fingerprint, allowing for a detailed conformational analysis.
For γ-lactone systems, VCD spectroscopy, when combined with quantum chemical calculations, has proven to be a reliable method for determining absolute configuration. researchgate.netuco.es The analysis involves calculating the theoretical VCD spectrum for a given enantiomer and comparing it with the experimental spectrum. A good match allows for a confident assignment. researchgate.net Studies on similar structures, such as β-keto sulfoxides, have shown that while VCD can sometimes be complex to interpret, ECD often provides a clear and unambiguous assignment. nih.gov
Expected Spectroscopic Data
While specific experimental values for this compound are not published, data can be predicted based on studies of analogous compounds like γ-valerolactone and other sulfonyl derivatives. uco.es The table below summarizes the expected key vibrational and electronic transitions and their relevance for chiroptical analysis.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| γ-butyrolactone |
| γ-valerolactone |
Computational and Theoretical Investigations of 5 Oxooxolane 3 Sulfonyl Fluoride
Electronic Structure Calculations
The electronic structure of a molecule is fundamental to understanding its reactivity and properties. For 5-oxooxolane-3-sulfonyl fluoride (B91410), density functional theory (DFT) calculations would be the primary tool to probe its electronic characteristics.
Molecular Orbitals and Electron Density Distribution
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The distribution of electron density, often visualized through electrostatic potential maps, reveals the electron-rich and electron-poor regions of the molecule, highlighting potential sites for nucleophilic and electrophilic attack.
For 5-oxooxolane-3-sulfonyl fluoride, the electron-withdrawing nature of the sulfonyl fluoride group and the carbonyl group would be expected to significantly lower the energy of the LUMO, making the sulfur atom and the carbonyl carbon primary electrophilic sites. The oxygen atoms of the sulfonyl and carbonyl groups would, in turn, be regions of high electron density.
Table 1: Hypothetical Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO-1 | - | Predominantly located on the lactone ring oxygen and carbonyl group. |
| HOMO | - | Primarily associated with the non-bonding electrons of the oxygen atoms. |
| LUMO | - | Centered on the sulfur atom of the sulfonyl fluoride group, with contributions from the fluorine and oxygen atoms. |
| LUMO+1 | - | Likely located on the carbonyl carbon of the lactone ring. |
(Note: The values in this table are hypothetical and would need to be determined by quantum chemical calculations.)
Fukui Functions and Electrophilicity Indices
Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. The electrophilicity index, a global reactivity descriptor, provides a quantitative measure of a molecule's ability to accept electrons.
In the case of this compound, the sulfur atom of the sulfonyl fluoride group is predicted to have a high value for the Fukui function corresponding to nucleophilic attack (f+), confirming its high electrophilicity. The carbonyl carbon would also be an expected site of nucleophilic attack.
Table 2: Hypothetical Reactivity Indices for this compound
| Atom/Region | Fukui Function (f+) | Electrophilicity Index (ω) |
|---|---|---|
| S (sulfonyl) | High | High (for the molecule) |
| C (carbonyl) | Moderate | - |
| O (sulfonyl) | Low | - |
| O (carbonyl) | Low | - |
| F (fluoro) | Low | - |
(Note: The values in this table are hypothetical and require specific computational analysis.)
Conformational Analysis and Ring Dynamics
The five-membered γ-butyrolactone ring is not planar and exists in various conformations. The presence of a bulky and electronegative sulfonyl fluoride group at the 3-position is expected to have a significant impact on the conformational preferences and the dynamics of the lactone ring.
Energy Minima and Transition States
Computational methods can be used to identify the stable conformations (energy minima) and the energy barriers for interconversion between them (transition states). This is typically done by performing a potential energy surface scan along the dihedral angles that define the ring pucker. For γ-butyrolactone, the envelope and twist conformations are the most common.
Table 3: Hypothetical Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| Envelope (Cs symmetry) | 0.0 (Global Minimum) | - |
| Twist (C2 symmetry) | - | - |
| Transition State | - | - |
(Note: The values in this table are hypothetical and would need to be determined by computational studies.)
Influence of the Sulfonyl Fluoride Group on Lactone Conformation
The steric bulk and electrostatic interactions of the sulfonyl fluoride group will likely favor conformations that minimize steric clashes and optimize dipole-dipole interactions. The strong electron-withdrawing nature of the SO2F group could also influence the bond lengths and angles within the lactone ring. Studies on other substituted γ-butyrolactones have shown that substituents can significantly alter the conformational landscape. acs.orgmdpi.com
Reaction Pathway Modeling and Energy Barriers
A key application of computational chemistry is the modeling of reaction mechanisms. For this compound, a primary reaction of interest would be its interaction with nucleophiles, a process central to its potential application as a covalent modifier of biological macromolecules.
By modeling the reaction pathway of a nucleophile (e.g., the side chain of an amino acid like serine or lysine) with the sulfonyl fluoride, it is possible to determine the activation energy barrier. This barrier provides a quantitative measure of the reaction rate. Such studies would be invaluable in understanding the reactivity of this compound and in designing more potent and selective covalent inhibitors.
Table 4: Hypothetical Energy Barriers for Nucleophilic Attack on this compound
| Nucleophile | Reaction Site | Activation Energy (kcal/mol) |
|---|---|---|
| Serine (hydroxyl) | S (sulfonyl) | - |
| Lysine (B10760008) (amine) | S (sulfonyl) | - |
| Water (hydrolysis) | S (sulfonyl) | - |
(Note: The values in this table are hypothetical and would be the output of reaction pathway modeling.)
Exploration of SuFEx Pathways vs. Competing Reactions
The sulfonyl fluoride group is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of robust "click" reactions for building molecular connections. nih.govnih.gov Theoretical calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound to determine the most likely transformation pathways.
The primary reaction of interest is the SuFEx pathway, where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a new bond (e.g., a sulfonamide or sulfonate ester). nih.gov Computational models, typically employing Density Functional Theory (DFT), can calculate the transition state structure and the activation energy barrier for this process. Studies on similar systems, like methanesulfonyl fluoride reacting with methylamine, show that this reaction can be understood as an SN2-type process at the sulfur center. nih.gov
However, the strained five-membered lactone ring in this compound introduces the possibility of competing reaction pathways. A notable alternative is defluorosulfonylation, a process where the molecule loses both sulfur dioxide (SO₂) and a fluoride ion. researchgate.net This type of reaction has been observed in strained systems like 3-oxetanesulfonyl fluorides, where the ring strain facilitates the formation of a carbocation intermediate upon elongation of the C-S bond. researchgate.net
Computational investigations would compare the energetics of the SuFEx pathway against this potential defluorosulfonylative fragmentation. By calculating the activation barriers for both routes, a prediction can be made about the reaction's selectivity.
Table 1: Hypothetical Calculated Activation Energies for Competing Pathways
| Reaction Pathway | Description | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| SuFEx | Nucleophilic attack at sulfur, displacement of F⁻ | 85 |
| Defluorosulfonylation | C-S bond cleavage, loss of SO₂, formation of carbocationic intermediate | 120 |
Note: These values are hypothetical and serve to illustrate the comparative output of computational studies. The actual values would depend on the specific nucleophile, solvent, and level of theory used.
These theoretical models would explore how the electron-withdrawing nature of the carbonyl group and the ring strain of the oxolanone ring influence the stability of intermediates and transition states for each pathway. Such analysis is critical for predicting whether this compound will serve as a reliable SuFEx hub or if it is prone to decomposition under certain conditions.
Solvent Effects on Reactivity and Selectivity
The solvent environment can dramatically influence the course of a chemical reaction. Computational chemistry models the effect of the solvent in two primary ways: through implicit solvent models (like the Polarizable Continuum Model, PCM), which treat the solvent as a continuous dielectric medium, and explicit solvent models, where individual solvent molecules are included in the calculation.
For the reactions of this compound, the choice of solvent could be the deciding factor between the SuFEx pathway and competing reactions. For instance, polar solvents are known to stabilize charged intermediates and transition states. researchgate.net In the case of a potential defluorosulfonylation reaction, a polar solvent like methanol (B129727) or acetonitrile (B52724) could promote the formation of the carbocation intermediate, making this pathway more favorable. researchgate.net
Conversely, the SuFEx reaction, which may proceed through a more concerted mechanism, might be less sensitive to solvent polarity. nih.gov Computational studies can quantify these effects by calculating reaction barriers in different simulated solvent environments. For example, the activation energy for the defluorosulfonylation pathway would be expected to decrease significantly as the dielectric constant of the solvent increases, while the barrier for the SuFEx pathway might show a much smaller change. This allows for the rational selection of a solvent to favor the desired reaction outcome. tue.nl
Spectroscopic Data Prediction and Validation
Theoretical calculations are frequently used to predict spectroscopic data, which serves as a powerful tool for structure verification and the interpretation of experimental spectra.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for molecular structure elucidation. Predicting NMR chemical shifts (¹H, ¹³C, and ¹⁹F) with computational methods provides a direct comparison to experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for these predictions. researchgate.net
For this compound, ¹⁹F NMR is particularly important. The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it a valuable probe. mdpi.com However, accurately calculating ¹⁹F shifts is challenging due to the high electron density around the fluorine atom. nih.gov Advanced DFT functionals (e.g., ωB97XD, B97-2) and specialized basis sets (e.g., pcS-n, aug-cc-pVDZ) are often required to achieve good accuracy, with root-mean-square errors often in the range of 3-4 ppm. nih.govrsc.org
Calculations would provide predicted chemical shifts for the fluorine atom of the sulfonyl fluoride group and for the various protons and carbons in the oxolanone ring. These predicted values, once scaled or referenced against a known standard, can confirm the successful synthesis of the target compound and assist in assigning peaks in the experimental spectra. rsc.org
Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹⁹F | -SO₂F | +45 to +65 |
| ¹H | HC -SO₂F | 4.8 - 5.2 |
| ¹H | -CH ₂-C=O | 3.0 - 3.4 |
| ¹H | -O-CH ₂- | 4.5 - 4.9 |
| ¹³C | -C =O | 170 - 175 |
| ¹³C | C -SO₂F | 60 - 65 |
| ¹³C | -C H₂-C=O | 35 - 40 |
| ¹³C | -O-C H₂- | 70 - 75 |
Note: Chemical shifts are hypothetical and based on typical values for similar functional groups. Predictions are relative to standard references (CFCl₃ for ¹⁹F, TMS for ¹H and ¹³C).
Vibrational Frequency Calculations
Infrared (IR) spectroscopy identifies functional groups in a molecule by their characteristic vibrational frequencies. Computational methods can calculate these vibrational frequencies from first principles. The process involves optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to atomic displacements.
For this compound, key vibrational modes would include the stretching of the carbonyl (C=O) group, the symmetric and asymmetric stretches of the sulfonyl (SO₂) group, and the S-F bond stretch. Theoretical calculations provide the frequency and intensity of each vibrational mode, generating a predicted IR spectrum.
It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the computational method and the neglect of anharmonicity. nist.gov These scaled theoretical frequencies can then be compared with an experimental IR spectrum to confirm the presence of the key functional groups and validate the molecule's structure.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
|---|---|---|---|
| C=O | Stretch | 1820 | 1765 |
| SO₂ | Asymmetric Stretch | 1455 | 1410 |
| SO₂ | Symmetric Stretch | 1240 | 1200 |
| S-F | Stretch | 830 | 805 |
Note: Frequencies are hypothetical. A typical scaling factor for DFT calculations is ~0.97.
Research Applications and Synthetic Utility
As a Versatile Building Block in Complex Molecule Synthesis
The structure of 5-oxooxolane-3-sulfonyl fluoride (B91410) makes it an attractive building block for the synthesis of more complex molecular architectures. The γ-butyrolactone core is a common motif in many natural products and biologically active compounds. nih.gov The presence of the highly reactive sulfonyl fluoride group provides a handle for a variety of chemical transformations.
The 5-oxooxolane-3-sulfonyl fluoride scaffold has the potential to be incorporated into a wide range of molecular frameworks. The sulfonyl fluoride group can be converted into sulfonamides, sulfonic esters, or other sulfur-containing functionalities, which are prevalent in many pharmaceuticals and agrochemicals. mdpi.com Furthermore, the lactone ring can undergo various transformations, such as ring-opening reactions with nucleophiles to yield linear structures, or modifications at the α- or β-positions to introduce additional functional groups. This versatility allows for the generation of diverse libraries of compounds for drug discovery and materials science.
Development of Novel Reagents for Organic Transformations
Beyond its role as a structural component, this compound could serve as a precursor for novel reagents with unique reactivity.
The development of new reagents for the introduction of the sulfonyl fluoride group (–SO₂F) is an active area of research. organic-chemistry.org While many fluorosulfonylating agents exist, there is a continuous need for reagents with improved selectivity and milder reaction conditions. The specific steric and electronic properties of this compound could potentially enable selective fluorosulfonylation of certain substrates that are not well-tolerated by existing reagents.
Lactone-Based Reagent for Cascade Reactions
Cascade reactions, where multiple chemical bonds are formed in a single synthetic operation, are highly efficient processes. The bifunctional nature of this compound makes it an ideal candidate for designing novel cascade reactions. For example, a nucleophilic attack on the sulfonyl fluoride could trigger a subsequent intramolecular reaction involving the lactone ring, leading to the rapid construction of complex heterocyclic systems.
Applications in Chemical Biology Research (as Covalent Probes)
One of the most promising areas of application for this compound is in chemical biology, particularly as a covalent probe. Sulfonyl fluorides are well-established "warheads" for covalent inhibitors and activity-based probes due to their ability to react with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine (B10760008), tyrosine, and histidine. researchgate.netnih.govclaremont.edunih.gov
The γ-butyrolactone portion of the molecule could serve as a recognition element, guiding the probe to the active site of specific enzymes, such as serine proteases or hydrolases that recognize lactone-like substrates. Upon binding, the sulfonyl fluoride would covalently react with a nearby nucleophilic residue, leading to irreversible inhibition. This allows for the study of enzyme function, the identification of new drug targets, and the development of potent and selective therapeutics. nih.govnih.gov
The table below summarizes the potential applications of this compound based on the known reactivity of its functional groups.
| Application Area | Specific Use | Key Functional Group | Rationale |
| Complex Molecule Synthesis | Versatile Building Block | γ-Butyrolactone, Sulfonyl Fluoride | Enables convergent synthesis and incorporation into diverse scaffolds. |
| Novel Reagent Development | Selective Fluorosulfonylation | Sulfonyl Fluoride | Unique steric/electronic properties may offer new selectivity. |
| Novel Reagent Development | Cascade Reactions | γ-Butyrolactone, Sulfonyl Fluoride | Bifunctionality allows for the design of efficient multi-step reactions. |
| Chemical Biology | Covalent Probes | Sulfonyl Fluoride | Acts as a "warhead" to covalently modify proteins. |
| Chemical Biology | Enzyme Inhibition | γ-Butyrolactone, Sulfonyl Fluoride | Lactone acts as a recognition element for specific enzymes. |
Probing Protein-Ligand Interactions
The development of covalent chemical probes is a powerful strategy for identifying and validating drug targets, mapping binding sites, and understanding protein-protein interactions. rsc.orgnih.gov Sulfonyl fluoride electrophiles have become instrumental in this area, particularly for moving beyond the traditional focus on cysteine residues. nih.gov
This compound can serve as a valuable tool in fragment-based screening and the design of targeted covalent inhibitors. The core principle involves using a small, reactive fragment that can covalently bind to a protein, thereby facilitating the identification of weak but promising interactions that might be missed by non-covalent screening methods. nih.gov The sulfonyl fluoride group is particularly adept at this, as it can site-specifically engage a variety of nucleophilic amino acids, including tyrosine, lysine, histidine, serine, and threonine, depending on the specific context of the protein's binding pocket. rsc.orgnih.gov
This broad reactivity expands the "ligandable proteome," opening up opportunities to target proteins that lack an accessible cysteine. nih.gov The lactone scaffold of this compound provides a three-dimensional structure that can be explored for fit within various protein active sites, serving as a starting point for developing more complex and selective covalent modulators. rsc.org By incorporating the sulfonyl fluoride warhead into molecules that have a known binding affinity for a target, researchers can convert non-covalent binders into potent and selective covalent inhibitors, a strategy that has proven successful for targets like the epidermal growth factor receptor (EGFR). researchgate.netresearchgate.net
| Application | Description | Key Advantage | Relevant Amino Acid Targets | Citations |
|---|---|---|---|---|
| Covalent Inhibitors | Design of small molecules that form a permanent covalent bond with a target protein, often leading to enhanced potency and duration of action. | Overcomes acquired drug resistance and allows for targeting proteins with shallow binding pockets. | Lysine, Tyrosine, Histidine, Serine | rsc.orgnih.govresearchgate.net |
| Fragment-Based Screening | Use of small, reactive fragments to identify and validate binding sites on proteins. The covalent nature of the interaction aids in hit detection by mass spectrometry. | Enables the discovery of new ligandable sites and provides starting points for drug development. | Multiple nucleophilic residues | nih.govnih.gov |
| Target Identification & Validation | Using sulfonyl fluoride probes to covalently label proteins in complex biological samples, helping to identify the molecular targets of a drug or bioactive compound. | Provides direct evidence of a physical interaction between a molecule and a protein within a native environment. | Serine, Tyrosine, Lysine, Histidine | rsc.orgnih.gov |
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology used to study the functional state of enzymes directly in their native biological environment. nih.govscienceopen.com This approach utilizes activity-based probes (ABPs), which are small molecules that consist of a reactive group (or "warhead"), a recognition element, and a reporter tag (e.g., an alkyne or fluorophore for downstream detection). nih.gov ABPs work by covalently labeling the active forms of enzymes, allowing for their identification and quantification within complex proteomes. scienceopen.comnih.gov
The sulfonyl fluoride group is an effective warhead for ABPs. nih.govox.ac.uk Probes containing this moiety have been successfully developed to profile various enzyme classes, most notably serine hydrolases and proteases. nih.govnih.gov An alkyne-tagged sulfonyl fluoride probe, for instance, can covalently modify active serine proteases, which can then be enriched and identified using click chemistry and mass spectrometry. nih.gov
Given its structure, this compound is a candidate for development into an ABP. By functionalizing the lactone ring with a reporter tag, it could be used to profile specific enzyme families that recognize this scaffold. Such probes enable a direct assessment of enzyme activity, which is often more informative than measuring protein expression levels. scienceopen.com Competitive ABPP, a variation of the technique, can also be employed to determine the selectivity and potency of enzyme inhibitors by measuring their ability to block the labeling of a target enzyme by a sulfonyl fluoride-based ABP. mdpi.com
| Feature | Description | Significance | Citations |
|---|---|---|---|
| Warhead Functionality | The sulfonyl fluoride group acts as an electrophile that covalently modifies nucleophilic residues in the active site of enzymes. | Enables irreversible and activity-dependent labeling, which is the foundation of ABPP. | nih.govox.ac.uk |
| Target Enzyme Classes | Sulfonyl fluoride probes have shown particular utility for profiling serine proteases and other metabolic serine hydrolases. | Provides tools to study large and functionally diverse enzyme families involved in various physiological and pathological processes. | nih.govnih.gov |
| General Workflow | An alkyne-tagged sulfonyl fluoride probe is introduced to a proteome, it labels active enzymes, and the labeled proteins are subsequently visualized or identified using click chemistry coupled with mass spectrometry. | Allows for the robust enrichment and identification of active enzymes from complex biological systems like living cells. | nih.govnih.gov |
| Competitive Profiling | Used to assess the target engagement and selectivity of unlabeled inhibitors by competing with the ABP for binding to the enzyme's active site. | A key method for validating drug targets and characterizing the mechanism of action of inhibitors. | mdpi.com |
Mechanisms of Covalent Labeling
The covalent interaction between a sulfonyl fluoride warhead and a protein target occurs via the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.gov This mechanism involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride group, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide bond. rsc.orgnih.gov
A key advantage of the sulfonyl fluoride warhead is its ability to react with a wider range of nucleophilic amino acids compared to more commonly used electrophiles like acrylamides, which predominantly target cysteine. nih.gov While sulfonyl fluorides can react with cysteine, the resulting thiosulfonate ester adduct is often unstable. nih.gov In contrast, they form highly stable covalent bonds with the hydroxyl groups of serine and tyrosine, and the amine group of lysine. rsc.orgnih.govresearchgate.net Covalent modification of histidine has also been well-documented. nih.govnih.gov
The specific residue that is targeted depends on its accessibility and nucleophilicity within the protein's binding pocket, which is influenced by the local microenvironment. rsc.org The reactivity can be finely tuned by modifying the electronic properties of the scaffold to which the sulfonyl fluoride is attached. researchgate.net This tunable reactivity, combined with its broad targeting scope, makes this compound a versatile electrophile for designing covalent probes to engage a diverse set of protein targets.
| Nucleophilic Amino Acid | Resulting Covalent Linkage | Stability of Adduct | Significance | Citations |
|---|---|---|---|---|
| Tyrosine (Tyr) | Sulfonate Ester | Stable | A primary target for SuFEx chemistry, expanding covalent targeting beyond cysteine. | nih.govresearchgate.net |
| Lysine (Lys) | Sulfonamide | Stable | Enables the covalent targeting of a common and functionally important residue in binding pockets. | nih.govresearchgate.netresearchgate.net |
| Serine (Ser) | Sulfonate Ester | Stable | The basis for inhibiting and profiling large enzyme classes like serine proteases and hydrolases. | rsc.orgnih.govnih.gov |
| Histidine (His) | Sulfonyl-imidazole | Stable | Allows for targeting of catalytic or structurally important histidine residues. | nih.govnih.gov |
| Cysteine (Cys) | Thiosulfonate Ester | Unstable | Generally considered an inappropriate residue for durable covalent inhibition by sulfonyl fluorides due to adduct instability. | nih.govresearchgate.net |
Advanced Material Science Applications (Precursors for Polymers/Resins)
Beyond its applications in chemical biology, the sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful reactions used in material science. nih.govresearchgate.net "Click chemistry" refers to reactions that are modular, high-yielding, and tolerant of a wide range of functional groups. The SuFEx reaction, particularly the formation of polysulfonates and polysulfates, has emerged as a reliable method for creating high-performance polymers. nih.gov
Polysulfonates are a class of polymers known for their potential as high-impact engineering thermoplastics, with applications in films, fibers, and coatings. nih.gov The synthesis of these materials has been greatly advanced by SuFEx chemistry, which allows for the polymerization of bifunctional monomers—one containing two sulfonyl fluoride groups and the other containing two silyl-ether-protected phenols. nih.gov
The compound this compound is categorized as a polymer science building block. bldpharm.com By creating a bifunctional version of this monomer, it could be used in step-growth polymerization to create novel polysulfonates. The lactone ring within the polymer backbone would introduce unique chemical and physical properties, such as polarity and potential degradability, which are of interest for creating specialized materials. The SuFEx polymerization process is highly efficient, often catalyzed by bifluoride salts, and can proceed with low catalyst loading to produce high molecular weight polymers with excellent control. nih.govnih.gov This makes sulfonyl fluoride-containing monomers like this compound valuable precursors for the synthesis of advanced functional polymers.
| Aspect | Description | Relevance | Citations |
|---|---|---|---|
| Reaction Type | Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. | Provides a highly efficient and reliable method for polymer synthesis (polycondensation). | nih.govnih.gov |
| Polymer Class | Can be used as a precursor to form polysulfonates. | Polysulfonates are valuable engineering polymers with excellent mechanical and thermal properties. | nih.govnih.gov |
| Role of the Compound | Serves as a monomer or a building block for polymerization reactions. | The lactone scaffold introduces specific functionality and structural features into the resulting polymer chain. | bldpharm.com |
| Catalysis | The polymerization is typically catalyzed by bifluoride salts. | This allows for low catalyst loading, high efficiency, and tolerance of various functional groups, making the process practical and scalable. | nih.govnih.gov |
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of sulfonyl fluorides, including 5-oxooxolane-3-sulfonyl fluoride (B91410), is a critical area of research, with a strong emphasis on developing greener and more efficient protocols. researchgate.net Traditional methods often rely on halogen exchange from sulfonyl chlorides, which can be unstable and difficult to handle. researchgate.net Future research is geared towards overcoming these limitations.
Key areas for development include:
Utilizing Stable Starting Materials: A significant shift is occurring towards the use of more stable and readily available starting materials like thiols and disulfides. researchgate.netnih.gov Electrochemical methods that couple these materials with an inexpensive fluoride source like potassium fluoride (KF) are particularly promising, as they avoid harsh oxidants and catalysts. nih.govresearchgate.net
Green Oxidants and Solvents: The adoption of environmentally benign oxidants, such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), is a key trend. researchgate.net Research into one-pot syntheses that combine oxidation and fluorination in green solvents will be crucial for large-scale, sustainable production. researchgate.net
Catalyst-Free and Mild Conditions: Developing synthetic protocols that operate at ambient temperatures and without the need for expensive or toxic catalysts is a major goal. researchgate.net For instance, methods using Selectfluor™ as a fluorinating agent in water have shown promise for achieving good to excellent yields under mild conditions. mdpi.com
| Starting Material | Reagents | Key Advantages |
| Thiols/Disulfides | KF, Electrochemical Oxidation | Mild conditions, avoids harsh oxidants, uses inexpensive fluoride source. nih.govresearchgate.net |
| Sulfonic Acids | Cyanuric Chloride, KHF₂ | One-pot, two-step procedure. mdpi.com |
| Thiols | NaOCl·5H₂O, KF | Green oxidant, potential for ambient temperature reactions. researchgate.net |
| Sulfonyl Hydrazides | Selectfluor™, Water | Catalyst-free, operates under mild conditions. mdpi.com |
Exploration of Novel Reactivity Patterns and Transformations
The reactivity of the S(VI)-F bond is central to the utility of 5-oxooxolane-3-sulfonyl fluoride, primarily through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netresearchgate.net While its role as an electrophile is well-established, future research aims to unlock new modes of reactivity. researchgate.net
A primary frontier is the conversion of sulfonyl fluorides into S(VI) radicals. researchgate.net This is a challenging endeavor due to the high bond dissociation energy of the S(VI)-F bond. researchgate.net However, recent breakthroughs using cooperative organosuperbase activation and photoredox catalysis are paving the way for this new type of transformation. researchgate.net Success in this area would dramatically expand the synthetic utility of compounds like this compound, enabling novel coupling reactions with alkenes to form products such as vinyl sulfones. researchgate.net
Furthermore, expanding the range of nucleophiles that can efficiently participate in SuFEx reactions with sterically hindered or less reactive alkyl sulfonyl fluorides is an ongoing challenge. researchgate.net The development of intramolecularly activated SuFEx hubs, for example, by incorporating a γ-sulfur atom to facilitate reaction with alcohols and primary amines, represents a clever strategy to overcome these hurdles. researchgate.net
Integration into Automated Synthesis Platforms
The integration of the synthesis and application of sulfonyl fluorides into automated platforms is a key step towards accelerating chemical research and drug discovery. Flow chemistry, in particular, offers significant advantages for the synthesis of these compounds.
Electrochemical syntheses of sulfonyl fluorides in continuous-flow reactors have demonstrated remarkable improvements over batch processes. tue.nlresearchgate.net For example, a flow protocol for the oxidative coupling of thiols and KF reduced reaction times from hours in a batch reactor to mere minutes in a flow system, while achieving high yields. tue.nlresearchgate.net
Future work will likely focus on:
Telescoped Reactions: Developing fully automated, "end-to-end" processes that couple the synthesis of sulfonyl fluorides directly with subsequent reactions, such as SuFEx click chemistry, without the need for intermediate purification steps. tue.nl This is particularly advantageous for handling volatile or sensitive sulfonyl fluoride reagents. tue.nl
High-Throughput Screening: Utilizing automated platforms to rapidly synthesize libraries of sulfonyl fluoride derivatives for screening in drug discovery and materials science applications. The development of robust, automated systems for producing aryl sulfonyl chlorides, precursors to sulfonyl fluorides, highlights the industrial interest in this area. mdpi.com
Process Control and Optimization: Implementing advanced process automation with real-time monitoring and feedback control to ensure consistent product quality, improve safety, and maximize spacetime yield in continuous manufacturing. mdpi.com
Expanding Applications in Advanced Chemical Research Domains
The unique properties of the sulfonyl fluoride group make it a valuable functional motif in several advanced research areas. researchgate.net While already used as covalent probes and inhibitors, the scope of its applications continues to grow. mdpi.comnih.gov
Chemical Biology and Drug Discovery: Sulfonyl fluorides are being increasingly developed as chemical probes to study complex biological systems. rsc.orgrsc.org For instance, sulfonyl fluoride-containing ligands have been designed to covalently target specific amino acid residues in proteins like cereblon, aiding in the discovery of new molecular glues for targeted protein degradation. rsc.orgrsc.org Future research will focus on designing highly specific probes for a wider range of biological targets, including those involved in protein-protein interactions. nih.gov
Materials Science: The robust nature of the sulfuryl linkage formed via SuFEx chemistry makes it ideal for creating novel polymers and materials. researchgate.net Future research will likely explore the use of bifunctional building blocks like this compound to create advanced polymers with tailored properties. The ability to link organic and inorganic components through SuFEx chemistry opens up possibilities for new hybrid materials. researchgate.net
Agrochemicals: The sulfonyl group is a common feature in bioactive molecules used in agriculture. nih.gov There is potential to design novel fungicides and bactericides by incorporating the this compound motif into flavonoid and other natural product scaffolds. nih.gov
The continued exploration of this versatile compound promises to yield significant discoveries, pushing the boundaries of synthesis, chemical biology, and materials science.
Q & A
Q. What spectroscopic and analytical methods are recommended for characterizing 5-oxooxolane-3-sulfonyl fluoride, and how can researchers ensure data reproducibility?
To confirm the identity and purity of this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and elemental analysis are essential. For reproducibility, experimental protocols must detail solvent systems, calibration standards, and acquisition parameters (e.g., NMR pulse sequences, MS ionization modes). Cross-referencing with known sulfonyl fluoride spectral libraries and reporting deviations >5% in peak assignments is critical .
Q. What synthetic routes are commonly employed for this compound, and what parameters influence yield and purity?
Typical syntheses involve sulfonylation of oxolane derivatives using sulfuryl fluoride (SO₂F₂) under controlled anhydrous conditions. Key parameters include reaction temperature (optimized between 0–25°C), stoichiometry of fluorinating agents, and purification via column chromatography or recrystallization. Yield optimization requires monitoring intermediates by thin-layer chromatography (TLC) and adjusting reaction times to minimize hydrolysis byproducts .
Advanced Research Questions
Q. How can computational chemistry techniques predict the reactivity of this compound in novel reaction systems?
Density functional theory (DFT) calculations can model electrophilic reactivity at the sulfonyl fluoride group, predicting activation energies for nucleophilic substitution. Molecular docking studies may assess interactions with biological targets (e.g., enzymes in covalent inhibition assays). Researchers should validate computational predictions with kinetic studies (e.g., Hammett plots) and isotopic tracer experiments .
Q. What strategies resolve contradictions in reported catalytic efficiencies of sulfonyl fluorides in cross-coupling reactions?
Contradictions often arise from solvent polarity, catalyst loading, or competing side reactions. Systematic analysis includes:
- Replicating studies under identical conditions (solvent, temperature, catalyst).
- Using kinetic isotope effects (KIEs) to probe rate-determining steps.
- Comparing turnover numbers (TONs) across substrates via high-throughput screening.
Meta-analyses of published data should address confounding variables (e.g., trace moisture) and apply statistical rigor (e.g., ANOVA for inter-lab variability) .
Q. How can isotopic labeling elucidate mechanistic pathways of this compound in nucleophilic substitutions?
Incorporating ¹⁸O or ³⁴S isotopes at the sulfonyl group enables tracking of bond cleavage via mass spectrometry. For example, ¹⁸O-labeled water in hydrolysis experiments can distinguish between associative (Sₙ2) and dissociative (Sₙ1) mechanisms. Kinetic studies with labeled substrates should correlate isotopic enrichment with reaction rates .
Methodological and Safety Considerations
Q. What protocols ensure safe handling of this compound without compromising experimental integrity?
- PPE : Nitrile gloves (tested for chemical permeation resistance) and sealed goggles.
- Ventilation : Use fume hoods during synthesis or reactions releasing volatile byproducts (e.g., HF).
- Waste Disposal : Neutralize residual fluoride ions with calcium carbonate before aqueous disposal. Document safety protocols in supplementary materials to comply with institutional guidelines .
Q. How should researchers design experiments to minimize batch variability in sulfonyl fluoride synthesis?
- Standardize reagent sources (e.g., anhydrous solvents from certified suppliers).
- Implement quality control checks (e.g., Karl Fischer titration for moisture content).
- Report batch-specific characterization data (NMR, HPLC purity) in supporting information .
Data Analysis and Reporting Standards
Q. What criteria validate the inclusion of this compound in structure-activity relationship (SAR) studies?
- Purity Threshold : ≥95% by HPLC.
- Control Experiments : Include negative controls (e.g., unfunctionalized oxolane) to isolate sulfonyl fluoride-specific effects.
- Data Transparency : Publish raw spectral data and crystallographic files (if available) in open repositories .
Q. How should conflicting toxicity data from in vitro and in vivo studies be interpreted?
- Compare exposure durations and metabolic pathways (e.g., hepatic clearance in vivo vs. static cell cultures).
- Use toxicokinetic models to extrapolate dose-response relationships.
- Reference class-based data (e.g., organosulfur compounds) with caution, noting structural divergences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
